molecular formula C22H27N3O5S2 B5024144 [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone

Cat. No.: B5024144
M. Wt: 477.6 g/mol
InChI Key: KQNZSZOFVHRLBK-UHFFFAOYSA-N
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Description

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise in the development of pharmaceuticals. Piperazine derivatives are known for their antiviral, antipsychotic, and antimicrobial activities . This compound, in particular, is being studied for its potential use in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone stands out due to its unique combination of piperazine and piperidinone moieties. This structure provides distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c26-22(23-14-8-3-9-15-23)21-18-24(31(27,28)19-10-4-1-5-11-19)16-17-25(21)32(29,30)20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZSZOFVHRLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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